molecular formula C17H14ClNO4S2 B2586318 METHYL 3-{[(3-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE CAS No. 946293-73-8

METHYL 3-{[(3-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2586318
CAS No.: 946293-73-8
M. Wt: 395.87
InChI Key: MALOGNXHSBVISB-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene ring, a chlorophenyl group, and a sulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzylamine with benzothiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S2/c1-23-17(20)15-16(13-7-2-3-8-14(13)24-15)25(21,22)19-10-11-5-4-6-12(18)9-11/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALOGNXHSBVISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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